(5E)-5-{[(4-fluorophenyl)methoxy]imino}-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Description
(5E)-5-{[(4-fluorophenyl)methoxy]imino}-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C28H24FN3O3 and its molecular weight is 469.516. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
A study by Puthran et al. (2019) demonstrated the antimicrobial potential of Schiff bases derived from related chromene compounds, highlighting their ability to fight various microbial infections. Schiff bases synthesized using a similar chromene backbone showed excellent activity against different microbial strains, indicating the potential antimicrobial applications of related chromene derivatives (Puthran et al., 2019).
Synthesis and Spectral Analysis
Halim and Ibrahim (2022) conducted a study on the synthesis and spectral analysis of novel chromene derivatives. Their research detailed the efficient synthesis methods and provided insights into the chemical structure and properties of these compounds, which could be relevant to the chromene derivative (Halim & Ibrahim, 2022).
Inhibitory Effects on Fungal Growth
Costa et al. (2008) explored the bioactivity of chromene derivatives, particularly their effects on fungal growth and toxin production. Their findings revealed that certain chromene compounds could significantly inhibit the growth of fungi, suggesting potential applications in antifungal treatments or agriculture (Costa et al., 2008).
Green Synthesis Techniques
Yadav et al. (2015) focused on the green and eco-friendly synthesis of chromene derivatives. Their study emphasized the importance of environmentally sustainable methods in synthesizing such compounds, which could be relevant for scaling up the production of the chromene derivative in an eco-conscious manner (Yadav et al., 2015).
Molecular Structure and Reactivity Studies
Halim and Ibrahim (2021) conducted further research on the structural and reactivity aspects of chromene derivatives. This study is important for understanding the chemical behavior and potential reactivity of related compounds in various environments (Halim & Ibrahim, 2021).
Properties
IUPAC Name |
(5E)-5-[(4-fluorophenyl)methoxyimino]-4-(4-methoxyphenyl)-2-pyrrol-1-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN3O3/c1-33-22-13-9-20(10-14-22)26-23(17-30)28(32-15-2-3-16-32)35-25-6-4-5-24(27(25)26)31-34-18-19-7-11-21(29)12-8-19/h2-3,7-16,26H,4-6,18H2,1H3/b31-24+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMBKANUAASHAB-QFMPWRQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(OC3=C2C(=NOCC4=CC=C(C=C4)F)CCC3)N5C=CC=C5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2C(=C(OC3=C2/C(=N/OCC4=CC=C(C=C4)F)/CCC3)N5C=CC=C5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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